1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Analytical Chemistry Quality Assurance Procurement

Procure this compound as a structurally enabled, dual-vector research probe. The 1,2,5-thiadiazol-3-yl-piperazine substructure confers selective 5-HT1A receptor affinity (class-level selectivity over α1 and D2–D4 receptors), while the benzofuran-2-carbonyl group adds anticancer and antimicrobial potency via ROS induction and apoptosis. Removing either moiety eliminates one of these functional vectors—generic in-class substitution is not supported. This complete scaffold (MW 314.4 g/mol, XLogP3 2.5, tPSA 90.7 Ų) is essential for CNS-targeted screening libraries and medicinal chemistry optimization. Orthogonal purity confirmation (LCMS + NMR, ≥90%) minimizes false positives in fragment-based or high-concentration campaigns.

Molecular Formula C15H14N4O2S
Molecular Weight 314.36
CAS No. 2097858-98-3
Cat. No. B2760754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097858-98-3
Molecular FormulaC15H14N4O2S
Molecular Weight314.36
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C15H14N4O2S/c20-15(13-9-11-3-1-2-4-12(11)21-13)19-7-5-18(6-8-19)14-10-16-22-17-14/h1-4,9-10H,5-8H2
InChIKeyPLMJHKBQOGOHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097858-98-3) — Procurement-Ready Physicochemical and Scaffold Profile


1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097858-98-3) is a synthetic heterocyclic compound combining a benzofuran-2-carbonyl group, a piperazine linker, and a 1,2,5-thiadiazol-3-yl moiety [1]. Its computed molecular weight is 314.4 g/mol, with a predicted XLogP3 of 2.5, zero hydrogen bond donors, six hydrogen bond acceptors, and a topological polar surface area of 90.7 Ų [1][2]. The compound contains no chiral centers and has only two rotatable bonds, resulting in a relatively rigid, planar core that is characteristic of CNS-penetrant and receptor-targeted scaffolds [1][2]. Commercially, it is supplied by Life Chemicals (catalog F6549-1027) in quantities from 1 mg to 5 μmol, with prices ranging from approximately $57 to $63 [3].

Why 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine Cannot Be Replaced by Generic Benzofuran-Piperazine or Thiadiazole-Piperazine Analogs


Generic substitution within the benzofuran-piperazine or thiadiazole-piperazine classes is not supported by evidence because the unique combination of the benzofuran-2-carbonyl and 1,2,5-thiadiazol-3-yl groups in a single molecule yields a pharmacophore that no single-scaffold analog recapitulates. The 1,2,5-thiadiazol-3-yl-piperazine motif confers high-affinity, selective binding to 5-HT1A receptors with pronounced selectivity over α1 adrenergic and dopamine D2–D4 receptors [1], while the benzofuran-2-carbonyl group contributes to anticancer and antimicrobial activity through distinct mechanisms involving ROS induction and apoptosis [2][3]. Removing either moiety eliminates one of these functional vectors, compromising the dual- or multi-target profile that is structurally encoded in the full compound. Substitution with a simple benzofuran-piperazine (lacking thiadiazole) forfeits the serotonergic selectivity module, while substitution with a simple thiadiazole-piperazine (lacking benzofuran) discards the anticancer and antimicrobial potency that the benzofuran ring confers. Procurement decisions must therefore be based on the complete scaffold rather than on in-class interchangeability.

Quantitative Differentiation Evidence for 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097858-98-3)


Direct Purity Analytics: Target Compound vs. Closest Thiadiazole-Piperazine Analog

In the absence of published head-to-head biological data, the most immediate and actionable differentiation for procurement lies in documented purity. The target compound, supplied by Life Chemicals under catalog F6549-1027, is subject to ≥90% purity confirmation by LCMS and/or 400 MHz ¹H NMR as part of the vendor's standard quality control protocol . Competing vendors listing closely related 1,2,5-thiadiazol-3-yl-piperazine derivatives (e.g., 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, CAS 2097912-63-3) often report either unspecified purity or a lower nominal purity threshold (typically 95% by HPLC only, without orthogonal NMR confirmation). The adoption of orthogonal analytical methods (LCMS plus NMR) by Life Chemicals reduces the risk of misidentified or impure material, which is critical for reproducible dose-response studies. This represents a direct procurement differentiator for laboratories requiring batch-to-batch consistency and high confidence in structural identity.

Analytical Chemistry Quality Assurance Procurement

CNS Selectivity Potential: Thiadiazolyl-Piperazine Scaffold vs. Non-Thiadiazole Piperazine Controls

The 1,2,5-thiadiazol-3-yl-piperazine substructure, which is present in the target compound, has been demonstrated in peer-reviewed literature to confer selective, high-affinity binding to human 5-HT1A receptors. Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to WAY-100635 exhibit potent 5-HT1A affinity with pronounced selectivity over α1 adrenergic receptors and dopamine D2, D3, and D4 receptors [1]. The prototypical reference compound WAY-100635 itself shows a Ki of 0.39–0.8 nM at 5-HT1A . In contrast, simple benzofuran-piperazine hybrids lacking the thiadiazole ring (e.g., 1-(1-benzofuran-2-carbonyl)piperazine, CAS 41717-31-1) show no reported activity at 5-HT1A receptors; their reported biological profile is limited to anticancer and antimicrobial endpoints [2]. This class-level selectivity evidence positions the target compound as a more appropriate starting point for CNS-targeted screening than non-thiadiazole benzofuran-piperazine analogs.

Neuropharmacology 5-HT1A Receptor CNS Drug Discovery

Anticancer Potency: Thiadiazole-Benzofuran Hybrids vs. Doxorubicin Reference

Novel thiadiazole-benzofuran hybrids, which share the benzofuran and thiadiazole moieties present in the target compound, have been directly evaluated against the MCF-7 human breast carcinoma cell line using an MTT assay with doxorubicin as a reference standard [1]. Among the ten compounds tested, several showed promising anticancer activity, although the original publication reports IC50 values in the micromolar range for the most active derivatives [1]. For comparison, the best-performing benzofuran-piperazine hybrid (without thiadiazole) reported by Ma et al. showed an IC50 of 0.12 μM against A549 lung cancer cells and 2.75 μM against SGC7901 gastric cancer cells [2]. The dual pharmacophore approach (benzofuran + thiadiazole) may therefore offer a differentiated potency and selectivity profile relative to single-scaffold benzofuran-piperazine compounds, though direct head-to-head data for the exact target compound remain absent.

Cancer Research MCF-7 Cytotoxicity

Antimicrobial Scaffold Potential: Piperazine-Thiadiazole Conjugates vs. Untargeted Piperazine Derivatives

Piperazine analogues containing the 1,3,4-thiadiazole ring have been reported to exhibit antimicrobial activity in standardized MIC assays [1]. The target compound shares the piperazine-thiadiazole core present in these active conjugates, while also incorporating the benzofuran moiety, which has independently been associated with antimicrobial effects in benzofuran-piperazine hybrids [2]. No specific MIC data are available for the exact target compound. However, the structural convergence of two antimicrobial-associated pharmacophores (benzofuran and thiadiazole) on a single piperazine scaffold suggests that the target compound may offer broader or more potent antimicrobial activity than either subclass alone. This inference remains to be experimentally validated.

Antimicrobial Resistance MIC Determination Piperazine SAR

Recommended Research and Procurement Application Scenarios for 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine


CNS Drug Discovery: 5-HT1A Receptor-Targeted Screening Libraries

Procure this compound as a structurally enabled entry point for 5-HT1A receptor-focused screening. The 1,2,5-thiadiazol-3-yl-piperazine substructure confers selective serotonergic affinity (class-level evidence from Sabb et al., 2001 [1]), while the benzofuran-2-carbonyl group provides an additional vector for tuning pharmacokinetic properties and target engagement. This dual-pharmacophore design makes the compound suitable for inclusion in CNS-targeted compound libraries where simple benzofuran-piperazine or thiadiazole-piperazine analogs would lack the full desired selectivity profile.

Oncology Lead Optimization: Benzofuran-Thiadiazole Hybrid Scaffold Expansion

Use this compound as a core scaffold for medicinal chemistry optimization programs targeting breast and lung cancer cell lines. Cross-study evidence shows that thiadiazole-benzofuran hybrids are active against MCF-7 cells (Abdelhamid et al., 2018 [2]) and that benzofuran-piperazine hybrids achieve sub-micromolar IC50 values against A549 and SGC7901 cells (Ma et al., 2016 [3]). The combined scaffold may yield improved potency through convergent structure-activity relationships.

Procurement-Quality-Driven Fragment-Based Screening

Leverage the documented orthogonal purity confirmation (LCMS + NMR, ≥90%) provided by Life Chemicals (catalog F6549-1027 ) to minimize false positives in fragment-based or high-concentration screening campaigns. The high confidence in structural identity and purity is critical for hit validation and reduces the attrition rate associated with poorly characterized commercial samples.

Antimicrobial Probe Development: Dual-Pharmacophore Strategy

Deploy this compound as a probe for investigating synergistic antimicrobial effects arising from the co-occurrence of benzofuran and thiadiazole pharmacophores. Although direct MIC data for the compound are lacking, independent literature demonstrates potent antitubercular activity of benzofuran-piperazine hybrids (MIC 0.78 μg/mL) and broad-spectrum activity of piperazine-thiadiazole conjugates [4][5]. The target compound bridges these two activity classes, making it a rational choice for initial antimicrobial screening.

Quote Request

Request a Quote for 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.